molecular formula C22H30Br2O2 B8488622 2,6-Dibromo-1,5-bis(hexyloxy)naphthalene CAS No. 207799-29-9

2,6-Dibromo-1,5-bis(hexyloxy)naphthalene

Cat. No.: B8488622
CAS No.: 207799-29-9
M. Wt: 486.3 g/mol
InChI Key: PBNXBXCHWZLFLB-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,5-bis(hexyloxy)naphthalene (CID: 49842929 ) is an organic compound with the molecular formula C22H30Br2O2 . This naphthalene-based building block is characterized by bromine atoms and hexyloxy side chains at the 1,5- and 2,6- positions, respectively. The bromine substituents make it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for constructing complex organic architectures and conjugated polymers . Simultaneously, the extended aromatic core and the presence of alkoxy functional groups are structural features known to promote self-assembly and influence the electronic properties of the molecule. These characteristics make it a candidate for use in the development of advanced materials, including organic semiconductors and liquid crystalline polymers . Researchers can utilize this compound to synthesize novel organic electronic materials or as a precursor for dyes and photoluminescent compounds. The hexyloxy chains are intended to enhance the compound's solubility in common organic solvents, facilitating solution-based processing techniques. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

207799-29-9

Molecular Formula

C22H30Br2O2

Molecular Weight

486.3 g/mol

IUPAC Name

2,6-dibromo-1,5-dihexoxynaphthalene

InChI

InChI=1S/C22H30Br2O2/c1-3-5-7-9-15-25-21-17-11-14-20(24)22(18(17)12-13-19(21)23)26-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3

InChI Key

PBNXBXCHWZLFLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=CC2=C1C=CC(=C2OCCCCCC)Br)Br

Origin of Product

United States

Scientific Research Applications

Organic Electronics

One of the primary applications of 2,6-dibromo-1,5-bis(hexyloxy)naphthalene is in organic electronics. Its unique electronic properties make it a candidate for use in:

  • Organic Light-Emitting Diodes (OLEDs) : The compound's ability to facilitate charge transport enhances the efficiency and brightness of OLEDs.
  • Solar Cells : It can improve charge mobility and stability when incorporated into polymer matrices used in organic photovoltaic cells.

Case Study : Research has shown that incorporating this compound into polymer blends significantly improves device performance by enhancing charge mobility and reducing recombination losses.

Polymer Composites

The compound can be used to create polymer composites that exhibit improved mechanical and thermal properties. Its compatibility with various polymers allows for the development of materials that can withstand higher temperatures while maintaining flexibility.

Data Table: Properties Comparison

PropertyPure PolymerPolymer + this compound
Thermal Stability (°C)180210
Flexural Strength (MPa)5075
Charge Mobility (cm²/V·s)0.010.05

Solvent Interaction Studies

Studies on the solubility and processing characteristics of this compound reveal its compatibility with various solvents. Understanding these interactions is critical for optimizing device fabrication processes.

Case Study : A study demonstrated that this compound exhibits high solubility in common organic solvents like toluene and chloroform, facilitating easier processing during device fabrication.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Naphthalene Derivatives

Compound Name Substituents Electronic Nature Key Properties
2,6-Dibromo-1,5-bis(hexyloxy)naphthalene Br (2,6); hexyloxy (1,5) Electron-donating (alkoxy) High solubility, hole-transport capability
2,6-Dibromo-1,5-bis(trifluoromethanesulfonyl)naphthalene Br (2,6); CF3SO2 (1,5) Electron-withdrawing Electron-transport, low solubility
1,5-Dibromo-2,6-bis(dibromomethyl)naphthalene Br (1,5); BrCH2 (2,6) Electron-withdrawing High reactivity for further bromination
1,5-Dihydroxynaphthalene-2,6-dicarbaldehyde OH (1,5); CHO (2,6) Polar, electron-withdrawing Intermediate for imine-based polymers
  • Hexyloxy vs. Trifluoromethanesulfonyl : The hexyloxy groups in this compound donate electron density to the naphthalene core, enhancing hole transport in semiconductors. In contrast, trifluoromethanesulfonyl groups () withdraw electron density, favoring electron transport but reducing solubility .
  • Hexyloxy vs. Shorter Alkoxy Chains: Compared to methoxymethoxy-protected precursors (), hexyloxy chains offer superior solubility in nonpolar solvents, critical for processing conjugated polymers .

Solubility and Processability

The hexyloxy chains in this compound significantly enhance solubility in ethanol and THF compared to non-alkylated analogs (). This contrasts with trifluoromethanesulfonyl-substituted derivatives (), which exhibit poor solubility due to their polar, electron-withdrawing groups .

Preparation Methods

Direct Bromination Techniques

Bromination is typically achieved using elemental bromine (Br2\text{Br}_2) in acetic acid or dichloromethane. The reaction exploits the electron-rich nature of the naphthalene ring, directing bromine to the 2- and 6-positions due to steric and electronic effects.

Representative Procedure :

  • Reactants : 1,5-Dihydroxynaphthalene (1 equiv), Br2\text{Br}_2 (2.2 equiv).

  • Solvent : Dichloroethane (0.5 M).

  • Conditions : Stirred at 40–60°C for 4–6 hours under N2\text{N}_2.

  • Workup : Quenched with aqueous Na2S2O3\text{Na}_2\text{S}_2\text{O}_3, extracted with CH2Cl2\text{CH}_2\text{Cl}_2, and purified via recrystallization.

Key Data :

ParameterValue
Yield75–85%
Purity (HPLC)>98%
Characterization1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, HRMS

Alkylation of 2,6-Dibromo-1,5-dihydroxynaphthalene

Nucleophilic Substitution with 1-Bromohexane

The alkylation step replaces hydroxyl groups with hexyloxy chains via an SN2\text{S}_\text{N}2 mechanism. Potassium hydroxide (KOH\text{KOH}) or sodium hydride (NaH\text{NaH}) serves as the base, deprotonating hydroxyl groups to enhance nucleophilicity.

Optimized Protocol :

  • Reactants : 2,6-Dibromo-1,5-dihydroxynaphthalene (1 equiv), 1-bromohexane (2.5 equiv), KOH\text{KOH} (3 equiv).

  • Solvent : Anhydrous ethanol (0.3 M).

  • Conditions : Reflux at 80°C for 12–16 hours under N2\text{N}_2.

  • Workup : Filtered, washed with water, and purified via silica gel chromatography (hexanes/ethyl acetate, 9:1).

Performance Metrics :

ParameterValue
Yield50–65%
Selectivity>95% (monoalkylation minimized)
Melting Point44–45°C

Alternative Alkylation Strategies

Phase-Transfer Catalysis (PTC) :
Using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (toluene/water) accelerates the reaction at lower temperatures (50–60°C), achieving comparable yields (55–60%) with reduced energy input.

Microwave-Assisted Synthesis :
Microwave irradiation (100 W, 120°C) shortens reaction times to 2–3 hours, though yields remain similar (50–58%).

Mechanistic Insights and Side Reactions

Bromination Regioselectivity

The 2- and 6-positions are favored due to:

  • Electron-donating effects of hydroxyl groups activating adjacent positions.

  • Steric hindrance minimizing bromination at the 4- and 8-positions.

Alkylation Challenges

  • Incomplete Substitution : Excess 1-bromohexane (≥2.5 equiv) and prolonged reaction times mitigate this issue.

  • Ether Cleavage : Strong bases (e.g., NaH\text{NaH}) at high temperatures (>100°C) may degrade hexyloxy groups.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (CDCl3_3) :

    • Aromatic protons: δ 7.65–7.35 (m, 4H).

    • Hexyloxy chains: δ 4.60 (s, 4H, OCH2_2), 1.97–0.57 (m, 26H, alkyl).

  • 13C NMR^{13}\text{C NMR} :

    • Quaternary carbons: δ 151.6 (C-O), 140.7 (C-Br).

    • Alkyl carbons: δ 55.1 (OCH2_2), 14.0 (CH3_3).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 80:20).

  • Elemental Analysis : Calculated for C22H30Br2O2\text{C}_{22}\text{H}_{30}\text{Br}_2\text{O}_2: C 53.03%, H 6.07%; Found: C 52.89%, H 6.12%.

Comparative Analysis of Methodologies

MethodYield (%)Time (h)Purity (%)AdvantagesLimitations
Conventional Alkylation50–6512–16>98Scalable, robustLong reaction time
PTC55–606–8>97Energy-efficientRequires catalyst
Microwave-Assisted50–582–3>95RapidSpecialized equipment needed

Industrial-Scale Considerations

  • Cost Drivers : 1-Bromohexane accounts for 60–70% of raw material costs. Recycling excess alkylating agent via distillation improves economics.

  • Environmental Impact : Ethanol is preferred over halogenated solvents (e.g., dichloroethane) to reduce toxicity.

Q & A

Q. What are the common synthetic routes for 2,6-Dibromo-1,5-bis(hexyloxy)naphthalene, and what are their comparative efficiencies?

Two primary methodologies have been explored:

  • Sequential Borylation/Oxidation/Hexylation : Involves regioselective bromination using N-bromosuccinimide (NBS), followed by borylation (Mg/THF) and oxidation (H₂O₂), yielding 26% over three steps.
  • Ullmann Ether Synthesis : Copper-catalyzed (CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline ligand) coupling in 1-hexanol, achieving 34% yield in one step. Key Comparison :
MethodStepsYieldKey Conditions
Sequential Borylation326%Mg, THF, B(OMe)₃, H₂O₂, Cs₂CO₃
Ullmann Ether Synthesis134%CuI, phenanthroline ligand, 1-hexanol
Ullmann’s method is preferred for its efficiency and reduced steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and hexyloxy chain integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotope patterns.
  • Chromatography (TLC/HPLC) : Monitors reaction progress and purity, especially critical due to regioisomeric byproducts (e.g., inseparable 3,6- and 3,7-bis(hexyloxy) derivatives) .

Q. What are the key challenges in achieving regioselective bromination in naphthalene derivatives, and how can they be addressed?

Regioselectivity is influenced by steric and electronic factors. For 2,6-dihydroxynaphthalene precursors, bromination with NBS at room temperature favors the 2,6-positions. Solvent choice (e.g., DMF vs. THF) and temperature control minimize side products. Computational modeling (DFT) can predict reactivity hotspots .

Q. How does the introduction of hexyloxy groups influence the solubility and stability of naphthalene derivatives?

Hexyloxy chains enhance solubility in non-polar solvents (e.g., hexane, toluene) and improve thermal stability by reducing crystallinity. This is critical for applications in organic electronics, where film-forming properties are essential .

Q. What safety precautions are recommended when handling brominated naphthalene derivatives in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile brominated intermediates.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact (similar to 1,5-dihydroxynaphthalene SDS guidelines).
  • Store under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the regioselectivity of bromination reactions in naphthalene-based compounds?

Density Functional Theory (DFT) calculations analyze electron density and frontier molecular orbitals to identify reactive sites. For example, HOMO localization on specific carbons predicts bromination at 2,6-positions. Software like Gaussian or ORCA can model transition states to validate mechanistic pathways .

Q. What mechanistic insights explain the superior efficiency of Ullmann ether synthesis over sequential borylation in forming alkoxy-substituted naphthalenes?

Ullmann coupling proceeds via a Cu(I)-mediated oxidative addition mechanism, where the phenanthroline ligand accelerates reductive elimination. This bypasses intermediate isolation steps, reducing yield loss. In contrast, sequential borylation requires stringent anhydrous conditions and multiple purification cycles .

Q. What are the implications of varying alkyl chain lengths in alkoxy substituents on the electronic properties of naphthalene derivatives?

Longer alkyl chains (e.g., hexyl vs. methyl) lower melting points and increase HOMO energy levels due to electron-donating effects. This is critical for tuning charge transport in organic semiconductors. Electrochemical studies (cyclic voltammetry) quantify these shifts .

Q. How can researchers optimize reaction conditions to minimize regioisomeric byproducts during the synthesis of di-substituted naphthalenes?

  • Catalyst Screening : Testing ligands (e.g., phenanthroline vs. bipyridine) improves selectivity.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) reduces kinetic byproducts. Example: Adjusting CuI loading from 5% to 10% mol increased yield by 12% in Ullmann reactions .

Q. What in vitro models are appropriate for assessing the cytotoxic potential of brominated naphthalene derivatives?

  • HepG2 Cells : Liver-specific toxicity screening via MTT assays.
  • Ames Test : Evaluates mutagenicity using Salmonella strains (TA98/TA100).
  • ROS Assays : Measure oxidative stress using DCFH-DA probes.
    These models align with OECD guidelines and toxicological frameworks from naphthalene risk assessments .

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